molecular formula C11H18O3 B13478637 Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate

Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate

Cat. No.: B13478637
M. Wt: 198.26 g/mol
InChI Key: SUILHDHYBWESCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentylmethyl ketone with ethyl chloroformate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions generally include:

    Temperature: 0-25°C

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process. The final product is typically purified through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction can form various intermediates, which can further react to produce different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-methyloxirane-2-carboxylate: Lacks the cyclopentyl group, resulting in different reactivity and properties.

    Cyclopentyl 3-methyloxirane-2-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester, influencing its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-13-10(12)9-11(2,14-9)8-6-4-5-7-8/h8-9H,3-7H2,1-2H3

InChI Key

SUILHDHYBWESCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)C2CCCC2

Origin of Product

United States

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